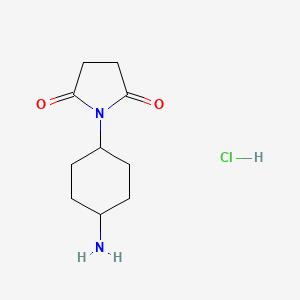

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride

Overview

Description

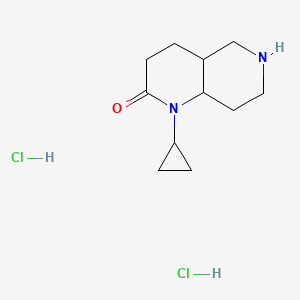

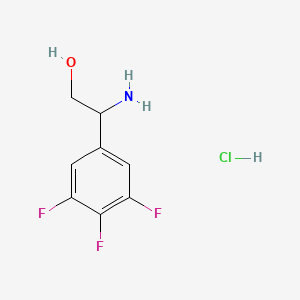

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride is a chemical compound with the molecular formula C10H17ClN2O2 . It is a compound of interest in various fields of research .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine-2,5-dione ring attached to a 4-aminocyclohexyl group . The InChI code for this compound is1S/C10H16N2O2.ClH/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14;/h7-8H,1-6,11H2;1H . Physical And Chemical Properties Analysis

This compound has a molecular weight of 232.71 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are both 232.0978555 g/mol . The topological polar surface area is 63.4 Ų . It has a complexity of 241 .Scientific Research Applications

Synthesis and Chemical Properties

- Pyrrolidine-2,4-diones, derivatives of α-amino acid esters, demonstrate efficient acylation with various acid chlorides, offering potential in the synthesis of 3-acyltetramic acids. This process includes boron trifluoride–diethyl ether as a Lewis acid, suggesting a versatile role in organic synthesis (Jones et al., 1990).

- Research on trans-3,4-dihydroxypyrrolidine-2,5-dione shows that its tosylation can lead to the formation of monotosyloxymaleimide, providing insights into the properties and organic synthesis applications of pyrrolidine-2,5-diones and maleimides (Yan et al., 2018).

- The study of N-acylated, O-alkylated pyrrolin-2-ones, derived from pyrrolidine-2,4-diones, suggests their utility in forming linear, extended dipeptide analogues, useful in molecular mechanics and potentially in drug design (Hosseini et al., 2006).

Crystal and Molecular Structure

- The study of the triprolidinium cation's crystal structure, featuring protonated pyrrolidine and pyridine groups, underlines the significance of hydrogen bonding and π–π interactions in determining molecular conformation and stability (Dayananda et al., 2012).

- A reaction study involving N-Isocyaniminotriphenylphosphorane and pyrrolidine-2,5-diones reveals the synthesis of diastereoselectively 3,4-disubstituted N-aminopyrrolidine-2,5-diones, contributing to the understanding of molecular stereochemistry and synthesis pathways (Adib et al., 2011).

Applications in Organic Synthesis

- Pyrrolidine-2,4-dione (tetramic acid) derivatives show potential in various organic syntheses, including the formation of anhydro-derivatives and their interactions with aromatic aldehydes (Mulholland et al., 1972).

- The synthesis of Nα-urethane-protected β- and γ-amino acids through reactions involving pyrrolidine-2,5-dione derivatives highlights their versatility in producing essential biochemical compounds (Cal et al., 2012).

Safety and Hazards

properties

IUPAC Name |

1-(4-aminocyclohexyl)pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.ClH/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14;/h7-8H,1-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBLBVXGLVPMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N2C(=O)CCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)

amine hydrochloride](/img/structure/B1376545.png)

![2-amino-N-[1-(1H-pyrazol-1-yl)propan-2-yl]pentanamide dihydrochloride](/img/structure/B1376565.png)